molecular formula C18H20N2O2 B14722937 N,N'-Ethane-1,2-diylbis(N-benzylformamide) CAS No. 10507-25-2

N,N'-Ethane-1,2-diylbis(N-benzylformamide)

Cat. No.: B14722937
CAS No.: 10507-25-2
M. Wt: 296.4 g/mol
InChI Key: XJNZPHHZVYIQSH-UHFFFAOYSA-N
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Description

N,N’-Ethane-1,2-diylbis(N-benzylformamide) is an organic compound characterized by the presence of two benzylformamide groups linked by an ethane-1,2-diyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Ethane-1,2-diylbis(N-benzylformamide) typically involves the reaction of ethane-1,2-diamine with benzylformamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of N,N’-Ethane-1,2-diylbis(N-benzylformamide) may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to meet industrial demands, ensuring consistent quality and efficiency. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N,N’-Ethane-1,2-diylbis(N-benzylformamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N,N’-Ethane-1,2-diylbis(N-benzylformamide) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,N’-Ethane-1,2-diylbis(N-benzylformamide) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Ethane-1,2-diylbis(N-benzylformamide) is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

10507-25-2

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

N-benzyl-N-[2-[benzyl(formyl)amino]ethyl]formamide

InChI

InChI=1S/C18H20N2O2/c21-15-19(13-17-7-3-1-4-8-17)11-12-20(16-22)14-18-9-5-2-6-10-18/h1-10,15-16H,11-14H2

InChI Key

XJNZPHHZVYIQSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCN(CC2=CC=CC=C2)C=O)C=O

Origin of Product

United States

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